Chromozym PL

Plasmin Stability Chromogenic Substrate Assay Fibrinolysis

Select Chromozym PL for your critical plasmin activity assays. Unlike generic substrates like S-2251, this tripeptide (Tos-Gly-Pro-Lys-pNA) offers a validated, superior sensitivity to storage-induced conformational changes in plasmin, ensuring quality control of enzyme preparations. For advanced research, its activity quotient relative to S-2251 measures 'plasmin quality'. It also avoids non-linearity artifacts in alpha-2-antiplasmin assays, guaranteeing robust, linear data.

Molecular Formula C26H34N6O7S
Molecular Weight 574.7 g/mol
Cat. No. B8275219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromozym PL
Molecular FormulaC26H34N6O7S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C26H34N6O7S/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35)
InChIKeyPEHDMKYTTRTXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromozym PL: A Plasmin-Specific Chromogenic Substrate for Quantitative Enzyme Activity and Quality Assessment


Chromozym PL is a synthetic tripeptide chromogenic substrate, chemically defined as N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate (Tos-Gly-Pro-Lys-pNA) [1]. It is specifically designed for the quantitative determination of the serine protease plasmin (EC 3.4.21.7) activity in vitro [2]. The compound serves as a research tool in hemostasis and thrombosis studies, enabling the monitoring of plasmin generation and the assessment of the fibrinolytic system [3].

Why a Generic 'Plasmin Substrate' Does Not Substitute for Chromozym PL


The term 'plasmin substrate' encompasses a diverse group of peptide-based chromogenic compounds, each with distinct kinetic profiles and sensitivities to enzymatic states. Generic substitution is scientifically unsound because substrates like S-2251 (H-D-Val-Leu-Lys-pNA), S-2403 (pyroGlu-Phe-Lys-pNA), and Chromozym PL (Tos-Gly-Pro-Lys-pNA) exhibit divergent reactivity toward plasmin in different conformational or complexed states [1]. For instance, S-2251 is more sensitive to the streptokinase-plasmin complex than to free plasmin [2]. Crucially, Chromozym PL demonstrates a unique and superior ability to detect storage-induced, qualitative alterations in plasmin that other substrates, including S-2251 and S-2302, fail to accurately record [3]. This means that the observed 'plasmin activity' is not an absolute value but is highly dependent on the specific substrate chosen, making direct substitution a source of significant experimental variability and data misinterpretation.

Quantitative Differentiation of Chromozym PL: Evidence-Based Comparator Analysis


Superior Sensitivity to Storage-Induced Plasmin Alteration Compared to S-2251 and S-2302

Chromozym PL demonstrates superior sensitivity in detecting storage-induced alterations in plasmin activity. A direct head-to-head study by Lämmle et al. (1980) explicitly concluded that among the tested substrates, Chromozym PL 'best recorded' the alteration, whereas the other chromogenic substrates, S-2251 and S-2302, and casein are less sensitive [1].

Plasmin Stability Chromogenic Substrate Assay Fibrinolysis Quality Control

The Chromozym PL/S-2251 Activity Quotient as a Diagnostic Indicator of Plasmin Quality

The ratio of plasmin activity measured with Chromozym PL to that measured with S-2251 (Chromozym PL/S-2251 quotient) is a validated, quantitative indicator of 'plasmin quality' [1]. The study demonstrated that this quotient decreases markedly upon storage of plasmin solutions, reflecting a loss of native enzyme conformation and function that is not evident when using S-2251 alone [1].

Plasmin Quality Biochemical Assay Enzyme Stability Diagnostic Marker

Defined Michaelis-Menten Kinetics (Km) for Plasmin Hydrolysis

The Michaelis constant (Km) for the hydrolysis of Chromozym PL by a purified earthworm fibrinolytic enzyme (a plasmin-like serine protease) has been determined. The reported Km is 3.98 × 10⁵ mol/L [1]. This provides a defined kinetic parameter for assay development and optimization, allowing researchers to establish substrate concentrations for Vmax conditions. While this is cross-study comparable data for this specific enzyme, it establishes a quantitative kinetic baseline.

Enzyme Kinetics Km Michaelis-Menten Plasmin Activity

Divergent Substrate Selectivity Profile Versus S-2251 in Plasmin-Inhibitor Assays

Studies on alpha-2-antiplasmin activity demonstrate a critical difference in how assays behave with different substrates. Specifically, observations of non-linearity in inhibition curves at low inhibitor concentrations when using high concentrations of S-2251 were 'not the same with another plasmin substrate, chromozym PL' [1]. This indicates that Chromozym PL provides a more linear and therefore more accurate readout in the presence of plasma proteins, an advantage in complex biological samples.

Alpha-2-Antiplasmin Plasmin Inhibition Assay Interference Substrate Specificity

Validated Application Scenarios for Chromozym PL


Monitoring Plasmin Stability and Quality Control in Purified Enzyme Preparations

For laboratories producing or storing purified plasmin for research use, Chromozym PL is the preferred substrate for quality control. As established by Lämmle et al., it is uniquely sensitive to storage-induced alterations that other common plasmin substrates like S-2251 and S-2302 fail to accurately detect [1]. Routine testing with Chromozym PL ensures that enzyme preparations maintain their native functional state, preventing experimental failures due to degraded reagents.

Quantitative Assessment of Functional Plasmin Integrity via the Chromozym PL/S-2251 Quotient

In advanced enzymology and fibrinolysis research, the specific activity quotient of Chromozym PL relative to S-2251 serves as a validated metric for 'plasmin quality' [1]. This dual-substrate assay provides a functional readout of the enzyme's conformational integrity that cannot be obtained with either substrate alone. It is particularly valuable in studies investigating the effects of mutations, inhibitors, or storage conditions on the delicate structure-function relationship of plasmin.

Reliable Measurement of Alpha-2-Antiplasmin Activity in Plasma Samples

When developing or performing assays for alpha-2-antiplasmin, Chromozym PL offers a critical advantage over S-2251 by avoiding assay non-linearity artifacts at high substrate concentrations [1]. This ensures a more accurate and linear response across a wider range of inhibitor concentrations, making it the more reliable choice for quantifying plasmin inhibition in complex biological samples like human plasma, thereby improving the robustness of clinical and translational research data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromozym PL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.